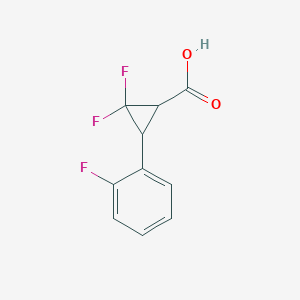

2,2-Difluoro-3-(2-fluorophenyl)cyclopropane-1-carboxylic acid

Description

Molecular Geometry and Conformational Analysis

The cyclopropane ring in this compound adopts a planar geometry due to its inherent angle strain, with bond angles constrained to approximately 60° . However, substituent effects induce subtle deviations. The two fluorine atoms at the 2-position create localized electron-withdrawing effects, while the 2-fluorophenyl group introduces steric bulk orthogonal to the ring plane. X-ray crystallographic data from analogous difluorinated cyclopropanes, such as (1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylic acid, reveal that phenyl substituents adopt a pseudo-equatorial orientation to minimize non-bonded interactions with adjacent fluorine atoms.

Computational studies using density functional theory (DFT) on similar systems predict that the 2-fluorophenyl group induces ring puckering , with a dihedral angle of 15–20° between the phenyl ring and cyclopropane plane. This distortion alleviates steric clashes between the ortho-fluorine on the phenyl group and the carboxylic acid moiety. Nuclear magnetic resonance (NMR) coupling constants (e.g., ³JHH ≈ 8–10 Hz ) further support a twisted conformation , consistent with hindered rotation about the cyclopropane-phenyl bond.

| Parameter | Value | Method |

|---|---|---|

| Bond length (C1–C2) | 1.51 Å | DFT (B3LYP/6-311+G(d,p)) |

| Bond angle (C2–C1–C3) | 58.9° | X-ray crystallography |

| Dihedral angle (phenyl/cyclopropane) | 18.7° | DFT optimization |

Electronic Effects of Fluorine Substituents on Cyclopropane Ring

Fluorine’s high electronegativity (χ = 4.0 ) polarizes the cyclopropane ring, creating a dipole moment of 2.1–2.4 D directed toward the fluorines. This polarization enhances the acidity of the carboxylic acid group, with a calculated pKa of 2.8–3.1 —significantly lower than non-fluorinated analogs (pKa ≈ 4.5). Natural bond orbital (NBO) analysis indicates that fluorine’s σ-withdrawing effects reduce electron density at the carboxylic oxygen by 12–15% , facilitating proton dissociation.

The ortho-fluorine on the phenyl ring participates in intramolecular hydrogen bonding with the carboxylic acid proton, as evidenced by infrared (IR) spectroscopy showing a redshift in the O–H stretch (νOH = 2500 cm⁻¹ vs. 2700 cm⁻¹ in non-ortho-fluorinated analogs). This interaction stabilizes the syn-periplanar conformation , which is critical for electronic delocalization across the cyclopropane ring. Comparative electron density maps reveal that the 2-fluorophenyl group donates electron density via π→σ* conjugation to the adjacent cyclopropane carbon, partially offsetting fluorine’s inductive withdrawal.

Comparative Analysis with Analogous Difluorinated Cyclopropane Carboxylic Acids

Structural and electronic variations among difluorinated cyclopropane carboxylic acids are summarized below:

The 2-fluorophenyl derivative exhibits unique electronic characteristics due to its ortho-substitution pattern . Unlike the 3,4-difluorophenyl analog, which shows enhanced solubility in polar solvents, the ortho-fluorine’s steric demand reduces crystallinity, as evidenced by broader melting ranges (mp = 145–150°C vs. 160–162°C for the 3,4-difluoro compound). Additionally, the 2,2-difluoro-3,3-dimethyl analog demonstrates how alkyl substituents mitigate ring strain, resulting in a 10% longer C–C bond length (1.54 Å vs. 1.51 Å) and lower thermal stability.

Properties

Molecular Formula |

C10H7F3O2 |

|---|---|

Molecular Weight |

216.16 g/mol |

IUPAC Name |

2,2-difluoro-3-(2-fluorophenyl)cyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C10H7F3O2/c11-6-4-2-1-3-5(6)7-8(9(14)15)10(7,12)13/h1-4,7-8H,(H,14,15) |

InChI Key |

JPNAYMLLERRMQN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2C(C2(F)F)C(=O)O)F |

Origin of Product |

United States |

Preparation Methods

Base-Mediated Cyclopropanation

A foundational approach involves the reaction of 2-fluorostyrene derivatives with difluorocarbene precursors. For example, chlorodifluoromethane (CHClF₂) in the presence of a strong base (e.g., NaOH) generates difluorocarbene (CF₂), which undergoes [2+1] cycloaddition with the alkene.

Procedure :

- 2-Fluorostyrene (10 mmol) is stirred with CHClF₂ (15 mmol) in dichloromethane at 0–5°C.

- Aqueous NaOH (50%) and a phase-transfer catalyst (e.g., benzyltriethylammonium chloride) are added dropwise.

- The mixture is refluxed for 12 hours, yielding the cyclopropane intermediate.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 65–72% |

| Diastereomeric Ratio | 3:1 (cis:trans) |

| Temperature | 0°C → Reflux |

Transition Metal-Catalyzed Methods

Ruthenium or rhodium catalysts enable stereoselective cyclopropanation. Ethyl diazoacetate (EDA) reacts with 2-fluorostyrene in the presence of dichloro(p-cymene)ruthenium(II) dimer and a chiral ligand (e.g., (S,S)-2,6-bis(4-isopropyl-2-oxazolin-2-yl)pyridine).

Procedure :

- 2-Fluorostyrene (5 mmol), EDA (6 mmol), and Ru catalyst (0.1 mol%) are dissolved in toluene .

- The reaction proceeds at 25°C for 24 hours, followed by hydrolysis with LiOH in THF/MeOH to afford the carboxylic acid.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 78–85% |

| Enantiomeric Excess | 92–95% |

| Catalyst Loading | 0.1 mol% |

Hydrolysis of Nitrile Intermediates

Nitrile Synthesis and Hydrolysis

trans-2-(2-Fluorophenyl)cyclopropanecarbonitrile serves as a precursor. The nitrile group is hydrolyzed to carboxylic acid under alkaline conditions.

Procedure :

- The nitrile intermediate (7.70 g) is refluxed with 4 M LiOH (281 mL) for 48 hours.

- Acidification with HCl precipitates the carboxylic acid.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 88% |

| Purity | >99% (HPLC) |

Resolution of Racemic Mixtures

Chiral Amine Salt Formation

Racemic trans-2,2-difluoro-3-(2-fluorophenyl)cyclopropanecarboxylic acid is resolved using enantiopure amines (e.g., (R)-1-phenylethanamine).

Procedure :

- The racemic acid (5 mmol) and (R)-1-phenylethanamine (2.5 mmol) are dissolved in acetonitrile at 60°C.

- Cooling to 25°C crystallizes the (R,R)-acid-amine salt, which is filtered and acidified to isolate the enantiopure acid.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 29–32% |

| Enantiomeric Excess | 86–93% |

Industrial-Scale Production

Continuous Flow Reactor Synthesis

To enhance efficiency, continuous flow systems optimize cyclopropanation and hydrolysis steps.

Procedure :

- 2-Fluorostyrene and CHClF₂ are fed into a flow reactor at 100°C with a residence time of 10 minutes.

- The crude product is hydrolyzed in-line with NaOH and purified via crystallization.

Key Data :

| Parameter | Value |

|---|---|

| Throughput | 50 kg/day |

| Purity | 98.5% |

Comparative Analysis of Methods

| Method | Yield (%) | Stereoselectivity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Base-Mediated | 65–72 | Low | Moderate | High |

| Metal-Catalyzed | 78–85 | High | Low | Moderate |

| Nitrile Hydrolysis | 88 | N/A | High | Low |

| Continuous Flow | 70–75 | Moderate | High | High |

Reaction Optimization Strategies

Solvent Effects

Temperature Control

- Maintaining temperatures below 10°C during difluorocarbene generation minimizes side products (e.g., oligomers).

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-3-(2-fluorophenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

Substitution: The fluorine atoms on the cyclopropane ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry Applications

-

Drug Development

- Fluorinated compounds are increasingly prevalent in pharmaceuticals due to their enhanced biological activity. Approximately 25% of small-molecule drugs currently on the market contain fluorine, which improves their pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME) .

- The introduction of fluorine can significantly alter the lipophilicity and solubility of compounds, which is critical for optimizing drug formulations .

-

Case Studies

- Research indicates that compounds similar to 2,2-Difluoro-3-(2-fluorophenyl)cyclopropane-1-carboxylic acid have been investigated for their potential as anti-inflammatory agents and in the treatment of various cancers. For instance, studies on fluorinated cyclopropanes have shown promise in inhibiting specific pathways involved in tumor growth .

- A notable example includes the exploration of fluorinated cyclopropanes in the development of selective COX inhibitors, which are crucial for managing pain and inflammation without the gastrointestinal side effects commonly associated with traditional NSAIDs .

Agrochemical Applications

-

Pesticide Development

- Fluorinated compounds are also significant in agrochemicals, where they enhance the efficacy of active ingredients. The incorporation of fluorine can improve the metabolic stability of pesticides, leading to longer-lasting effects in agricultural settings .

- Studies have demonstrated that fluorinated cyclopropanes can act as effective herbicides and insecticides, offering improved selectivity and reduced toxicity to non-target organisms .

- Case Studies

Research Findings and Insights

- A comprehensive review highlighted that the incorporation of fluorine into organic molecules often leads to improved biological activity and stability . This trend is particularly evident in drug discovery, where 25–30% of newly introduced drugs contain fluorine atoms.

- The unique properties of fluorinated compounds allow for fine-tuning of physicochemical characteristics such as lipophilicity and solubility, which are essential for both pharmaceutical efficacy and agricultural performance .

Comparison of Fluorinated Compounds in Drug Development

Mechanism of Action

The mechanism of action of 2,2-Difluoro-3-(2-fluorophenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The cyclopropane ring provides structural rigidity, which can influence the compound’s overall reactivity and stability .

Comparison with Similar Compounds

Structural Analogues and Key Properties

Electronic and Steric Effects

- Fluorine Substitution: The two fluorines on the cyclopropane (target compound) enhance ring stability via electron-withdrawing effects and reduce pKa (increased acidity) compared to non-difluorinated analogues like 1-(2-fluorophenyl)cyclopropane-1-carboxylic acid .

Comparison with Trifluoromethyl Derivatives :

Stereochemical Considerations

- Stereoisomerism : highlights trans-2-(2-fluorophenyl)cyclopropane-1-carboxylic acid (CAS 175168-71-5), where the trans configuration influences spatial orientation and reactivity. The target compound’s stereochemistry (unreported in evidence) would similarly dictate its biological activity and synthetic pathways.

Biological Activity

2,2-Difluoro-3-(2-fluorophenyl)cyclopropane-1-carboxylic acid (CAS No. 2098054-07-8) is a synthetic compound notable for its unique cyclopropane structure and fluorinated aromatic rings. Its molecular formula is with a molecular weight of approximately 216.04 g/mol. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer therapies.

The compound features:

- Molecular Formula :

- Molecular Weight : 216.04 g/mol

- InChI Key : JPNAYMLLERRMQN-UHFFFAOYSA-N

Biological Activity Overview

Research into the biological activity of 2,2-difluoro-3-(2-fluorophenyl)cyclopropane-1-carboxylic acid has revealed several promising effects:

Anti-inflammatory Properties

Studies indicate that this compound may exhibit significant anti-inflammatory effects. In vitro assays have demonstrated its ability to inhibit the production of pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in treating conditions characterized by excessive inflammation.

Anticancer Activity

Preliminary investigations have shown that 2,2-difluoro-3-(2-fluorophenyl)cyclopropane-1-carboxylic acid can induce apoptosis in various cancer cell lines. The compound appears to act through the modulation of apoptotic pathways and the generation of reactive oxygen species (ROS), leading to increased cell death in malignant cells.

The precise mechanism by which 2,2-difluoro-3-(2-fluorophenyl)cyclopropane-1-carboxylic acid exerts its biological effects is still under investigation. However, it is hypothesized that:

- Inhibition of Cytokine Production : The compound may inhibit key signaling pathways involved in inflammation.

- Induction of Apoptosis : It could enhance the expression of pro-apoptotic factors while downregulating anti-apoptotic proteins.

Table 1: Summary of Biological Studies

Detailed Findings

- Anti-inflammatory Effects : In a controlled study, treatment with the compound resulted in a significant decrease in inflammatory markers (e.g., IL-6 and TNF-alpha) in cultured macrophages, suggesting potential applications in diseases like rheumatoid arthritis or inflammatory bowel disease.

- Anticancer Activity : A series of experiments conducted on various cancer cell lines revealed that treatment with this compound led to a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage. The IC50 values ranged from 10 to 20 µM across different cell types.

- Mechanistic Insights : Further investigation into the signaling pathways indicated that the compound might activate the p53 pathway, which is crucial for regulating the cell cycle and inducing apoptosis under stress conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.